molecular formula C17H14N2 B13815197 Diindolylmethane, grade B

Diindolylmethane, grade B

Cat. No.: B13815197
M. Wt: 246.31 g/mol
InChI Key: GKPRHNRFBQINRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diindolylmethane can be synthesized through the acid-catalyzed condensation of indole-3-carbinol. This reaction typically occurs in an acidic environment, such as the stomach, where indole-3-carbinol is converted into diindolylmethane . In the laboratory, this synthesis can be achieved using hydrochloric acid or other strong acids as catalysts.

Industrial Production Methods

Industrial production of diindolylmethane often involves the extraction of indole-3-carbinol from cruciferous vegetables, followed by its conversion to diindolylmethane under controlled acidic conditions. This method ensures a high yield of the compound while maintaining its bioactive properties .

Chemical Reactions Analysis

Types of Reactions

Diindolylmethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of diindolylmethane include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild to moderate conditions, depending on the desired product .

Major Products Formed

The major products formed from the reactions of diindolylmethane include various oxidation and substitution products, which can have different bioactive properties .

Scientific Research Applications

Diindolylmethane has a wide range of scientific research applications, including:

Mechanism of Action

Properties

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

1-(indol-1-ylmethyl)indole

InChI

InChI=1S/C17H14N2/c1-3-7-16-14(5-1)9-11-18(16)13-19-12-10-15-6-2-4-8-17(15)19/h1-12H,13H2

InChI Key

GKPRHNRFBQINRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CN3C=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.